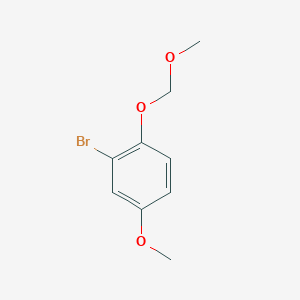

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

説明

Synthesis Analysis

The synthesis of related brominated methoxybenzene compounds involves multiple steps and can yield a variety of products depending on the starting materials and reaction conditions. For instance, a natural product with a complex brominated methoxybenzene structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another study reported the electrochemical bromination of 4-methoxy toluene, leading to a compound with both nuclear and side-chain bromination . These studies demonstrate the feasibility of synthesizing brominated methoxybenzene derivatives through different synthetic routes.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzene derivatives has been determined using X-ray crystallography. The crystal structures of such compounds reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of the molecules in the solid state . The dihedral angles between the bromophenyl and methoxyphenyl rings in these compounds can vary, influencing the overall molecular conformation .

Chemical Reactions Analysis

Brominated methoxybenzene derivatives can undergo various chemical reactions, including nucleophilic substitution and electrophilic bromination. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . The sites of successive bromination of ambident nucleophiles in related compounds have been studied, showing sensitivity to substituents and steric effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. The presence of bromo and methoxy groups affects properties such as solubility, melting point, and reactivity. The fluorescence properties of these compounds can also be notable, as seen in a study where a brominated compound exhibited aggregation-induced emission (AIE) characteristics . The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, highlighting the role of C–H···O hydrogen bonds and Br···O or π–π interactions in forming two-dimensional architectures .

科学的研究の応用

1. Structural Analysis and Stereochemistry

- Study by Li et al. (1995) : This research focused on the structural and stereochemical analysis of a related compound, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, using X-ray crystallographic analysis. This study provides insights into the stereochemistry of similar bromo-methoxy compounds, which is essential for understanding their reactivity and potential applications in various fields (Li, Lundquist, Soubbotin, & Stomberg, 1995).

2. Synthesis of Isoindoles

- Research by Kuroda & Kobayashi (2015) : This study developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, starting from 2-(dialkoxymethyl)phenyllithium compounds, which are generated from 1-bromo-2-(dialkoxymethyl)benzenes. This process has implications for the synthesis of various pharmaceuticals and organic compounds (Kuroda & Kobayashi, 2015).

3. Electrochemical Bromination

- Study by Kulangiappar, Anbukulandainathan, & Raju (2014) : This research explored the electrochemical bromination of 4-methoxy toluene, producing brominated compounds as a result. The study demonstrates the potential of electrochemical methods in the synthesis of bromo-methoxy compounds, which can be useful in various chemical reactions (Kulangiappar, Anbukulandainathan, & Raju, 2014).

4. Cyclisation Reactions

- Research by Esteves et al. (2007) : The study focused on the controlled-potential reduction of various bromo-methoxy compounds, leading to the formation of tetrahydrofuran derivatives. This research highlights the application of these compounds in cyclisation reactions, which are significant in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Safety and Hazards

作用機序

Mode of Action

- The compound likely undergoes free radical bromination at the benzylic position. In the initiating step, the N-bromo atom is lost from the compound, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom from the alkyl group attached to the benzene ring, forming succinimide (SH). The process continues iteratively, resulting in the introduction of a bromine atom onto the benzene ring .

特性

IUPAC Name |

2-bromo-4-methoxy-1-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQOBOFWXPMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

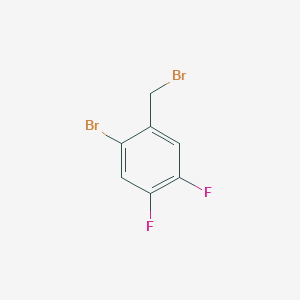

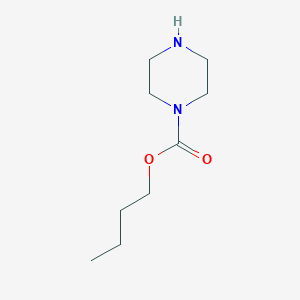

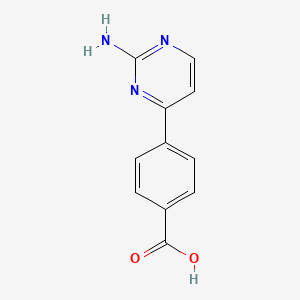

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)